molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No. B049272
CAS RN: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
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Patent
US06140051

Procedure details

2-Cyano-6-methoxybenzothiazole (10.0 g, 52.6 mmol) was suspended in a mixture of anhydrous ether (400 ml) and 2-propanol (36 ml). The suspension was cooled to about -30° C. by a dry-ice bath. Lithium aluminum hydride (7.0 g, 184.5 mmol) was added slowly while keeping the reaction temperature below -30° C. under argon atmosphere. The reaction mixture was stirred for 1 hr after the addition of lithium aluminum hydride and then poured slowly into a mixture of 2 N sulfuric acid (900 ml) and ethyl acetate (500 ml). After stirring for 10 min the organic layer was separated and the aqueous layer was extracted with ethyl acetate (200 ml). The combined organic phase was washed with water (200 ml) and then dried with anhydrous sodium sulfate (50 g) overnight. The dried solution was concentrated and then flash chromatographed on silica gel to give 3.1 g (30.5%) of a yellowish solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
30.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:6]=2[N:7]=1)#N.CC[O:16]CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O>C(OCC)(=O)C.CC(O)C>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:3]([CH:1]=[O:16])[S:4][C:5]=2[CH:11]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
36 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
900 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below -30° C.
STIRRING
Type
STIRRING
Details
After stirring for 10 min the organic layer
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate (50 g) overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution was concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.